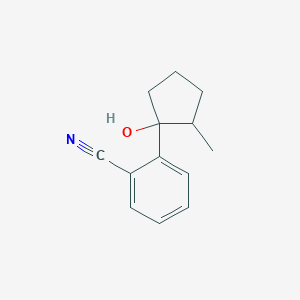

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a cyclopentyl ring substituted with a hydroxy group and a methyl group, attached to a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with benzyl cyanide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 2-(1-Oxo-2-methylcyclopentyl)benzonitrile.

Reduction: 2-(1-Hydroxy-2-methylcyclopentyl)benzylamine.

Substitution: 2-(1-Alkoxy-2-methylcyclopentyl)benzonitrile.

Wissenschaftliche Forschungsanwendungen

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1-Hydroxycyclopentyl)benzonitrile

- 2-(1-Methylcyclopentyl)benzonitrile

- 2-(1-Hydroxy-2-ethylcyclopentyl)benzonitrile

Uniqueness

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxy group and a methyl group on the cyclopentyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound with a benzonitrile core, characterized by a hydroxyl group and a 2-methylcyclopentyl moiety. Its molecular formula is C13H15N with a molecular weight of approximately 189.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Structural Characteristics

The unique structure of this compound enables it to interact with various biological targets, which may enhance its therapeutic efficacy. The presence of the hydroxyl group is significant as it may facilitate hydrogen bonding and increase the compound's solubility in biological systems, potentially leading to improved bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as selective androgen receptor modulators (SARMs). These compounds are being studied for their effects on muscle atrophy, prostate health, and other conditions related to androgen receptor activity.

Potential Applications

- Pharmaceutical Development : As a precursor for drugs targeting androgen receptors.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential applications of this compound. The following table summarizes some relevant compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzonitrile | Benzonitrile with an amino group | Known for its role in synthesizing pharmaceuticals |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | Contains chlorine and additional cyclopentyl substitution | Studied as a selective androgen receptor modulator |

| Meloxicam | Contains a sulfonamide group along with benzonitrile | Used as a nonsteroidal anti-inflammatory drug |

The mechanism of action for this compound is hypothesized to involve its interaction with androgen receptors. This interaction could lead to modulation of gene expression associated with muscle growth and metabolism. Further studies are necessary to elucidate specific binding affinities and mechanisms.

Case Studies and Experimental Findings

Recent studies have explored the anticancer potential of related compounds. For example, two novel hydroxylated biphenyl compounds structurally related to curcumin demonstrated significant antitumor activity against melanoma cells, with IC50 values around 1.7 ± 0.5 μM and 2.0 ± 0.7 μM respectively. These studies involved various biological assays including:

- Proliferation Assays : To assess the growth inhibition of cancer cells.

- Clonal Growth Assays : To evaluate the long-term effects on cell survival.

- Apoptosis Induction : Assessed through annexin V and TUNEL assays, confirming that these compounds induce programmed cell death in tumor cells.

Eigenschaften

Molekularformel |

C13H15NO |

|---|---|

Molekulargewicht |

201.26 g/mol |

IUPAC-Name |

2-(1-hydroxy-2-methylcyclopentyl)benzonitrile |

InChI |

InChI=1S/C13H15NO/c1-10-5-4-8-13(10,15)12-7-3-2-6-11(12)9-14/h2-3,6-7,10,15H,4-5,8H2,1H3 |

InChI-Schlüssel |

IQHJMOKJXKFJBL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC1(C2=CC=CC=C2C#N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.